molecular formula C₂₀D₁₀O₂ B1154822 Benzo[a]​pyrene-​7,8-dione-d10

Benzo[a]​pyrene-​7,8-dione-d10

Cat. No.: B1154822
M. Wt: 292.35
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Description

Contextual Significance of Benzo[a]pyrene (B130552) Metabolites in Polycyclic Aromatic Hydrocarbon Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals that are widespread in the environment, found in sources such as tobacco smoke, vehicle exhaust, and grilled foods. nih.govmdpi.com Benzo[a]pyrene (B[a]P) is often used as a representative for this class of compounds due to its well-studied biological effects. mdpi.comnih.gov

B[a]P itself is chemically inert and requires metabolic activation within an organism to exert its biological activity. nih.govacs.org This process involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, that transform B[a]P into various metabolites. researchgate.netmdpi.com These metabolites, including epoxides, phenols, dihydrodiols, and quinones, are central to understanding the mechanisms of B[a]P's effects. oup.comaacrjournals.org

Three major metabolic activation pathways for B[a]P have been identified:

The Diol-Epoxide Pathway: This is the most widely accepted pathway, where B[a]P is converted to B[a]P-7,8-diol, and then to the highly reactive B[a]P-7,8-diol-9,10-epoxide (BPDE). mdpi.comresearchgate.net BPDE can form covalent bonds with DNA, creating adducts that are considered a key event in carcinogenesis. nih.govresearchgate.net

The Radical-Cation Pathway: This pathway leads to the formation of B[a]P-1,6-dione and B[a]P-3,6-dione. acs.org

The o-Quinone Pathway: This pathway, mediated by aldo-keto reductases (AKRs), involves the oxidation of B[a]P-7,8-diol to form Benzo[a]pyrene-7,8-dione (B196088) (also known as B[a]P-7,8-quinone). acs.orgresearchgate.net This quinone metabolite is reactive and can also form DNA adducts or generate reactive oxygen species. researchgate.net

The study of these metabolites, such as Benzo[a]pyrene-7,8-dione, is crucial for researchers to understand the specific biochemical routes that lead to cellular damage and to assess exposure levels in biological samples. nih.gov

Rationale for Stable Isotope Labeling in Mechanistic and Analytical Studies of Benzo[a]pyrene-7,8-dione

The use of stable isotope-labeled compounds, such as Benzo[a]pyrene-7,8-dione-d10, is a cornerstone of modern analytical chemistry, particularly in mass spectrometry (MS). clearsynth.comscioninstruments.com The rationale for using a deuterated standard is rooted in the need for high accuracy and precision in quantitative analysis. clearsynth.com

Internal Standards for Accurate Quantification: In analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is essential for accurate quantification. scioninstruments.comaptochem.com An internal standard is a compound added to a sample in a known quantity before processing. aptochem.com It helps to correct for the loss of analyte during sample extraction and for variations in instrument response. clearsynth.comscioninstruments.com

Advantages of Deuterated Standards: A deuterated standard is considered the ideal internal standard because it is chemically almost identical to the analyte of interest (the non-labeled compound). aptochem.com This means it behaves nearly identically during sample preparation, extraction, and chromatographic separation. aptochem.com However, due to the presence of deuterium (B1214612) atoms, the labeled compound has a higher mass than the native compound. aptochem.com

This mass difference allows the mass spectrometer to distinguish between the analyte (e.g., Benzo[a]pyrene-7,8-dione) and the internal standard (Benzo[a]pyrene-7,8-dione-d10). scioninstruments.com By comparing the signal intensity of the analyte to the known concentration of the internal standard, researchers can precisely calculate the concentration of the metabolite in a complex biological sample, such as blood or tissue extracts. clearsynth.comtexilajournal.com This method compensates for matrix effects, where other molecules in the sample might interfere with the measurement, ensuring the data is robust and reliable. clearsynth.com

Stable isotope dilution mass spectrometry, which employs these labeled standards, has been successfully used to quantify B[a]P metabolites from all three major pathways in human lung cells, demonstrating the technique's high sensitivity and importance in toxicological research. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of Benzo[a]pyrene-7,8-dione-d10

Property Value
Chemical Name Benzo[a]​pyrene-​7,8-dione-d10
Synonyms 7,8-Benzo[a]pyrenequinone-d10; 7,8-Dihydrobenzo[a]pyrene-7,8-dione-d10; Benzo[a]pyrene-7,8-quinone-d10 clearsynth.com
Molecular Formula C₂₀D₁₀O₂ clearsynth.combiomart.cn

| Molecular Weight | 292.35 g/mol clearsynth.combiomart.cn |

Table 2: Key Metabolites in Benzo[a]pyrene Activation Pathways

Metabolic Pathway Key Metabolite(s)
Diol-Epoxide Pathway B[a]P-7,8-diol-9,10-epoxide (BPDE) researchgate.net
Radical-Cation Pathway B[a]P-1,6-dione, B[a]P-3,6-dione acs.org

Properties

Molecular Formula

C₂₀D₁₀O₂

Molecular Weight

292.35

Synonyms

7,8-Benzo[a]pyrenequinone-d10;  7,8-Dihydrobenzo[a]pyrene-7,8-dione-d10;  Benzo[a]pyrene-7,8-quinone-d10

Origin of Product

United States

Biochemical Pathways of Benzo a Pyrene 7,8 Dione Formation and Interconversion

Enzymatic Biotransformation from Benzo[a]pyrene (B130552) Precursors

The enzymatic conversion of benzo[a]pyrene to benzo[a]pyrene-7,8-dione (B196088) is a multi-step process primarily carried out by phase I metabolizing enzymes. This cascade involves the coordinated action of several enzyme families that transform the parent compound into reactive intermediates.

Role of Aldo-Keto Reductases (AKRs) in Dihydrodiol Oxidation to Benzo[a]pyrene-7,8-dione

Members of the aldo-keto reductase (AKR) superfamily are key enzymes in the oxidation of benzo[a]pyrene-trans-7,8-dihydrodiol, a critical precursor, to benzo[a]pyrene-7,8-dione. acs.orgpnas.org This reaction is NAD(P)+-dependent and results in the formation of an o-quinone. acs.org The AKR pathway represents an alternative to the diol-epoxide pathway of benzo[a]pyrene activation. acs.org

Several human AKR isoforms, including AKR1A1, AKR1B10, and AKR1C1–AKR1C4, have been shown to catalyze this oxidation. acs.orgnih.gov These enzymes exhibit stereospecificity; for instance, AKR1A1 is stereospecific for the oxidation of the (-)-benzo[a]pyrene-7,8-diol stereoisomer. acs.org In contrast, AKR1C1–1C4 can utilize both stereoisomers of the dihydrodiol. acs.org AKR1B10 has also been demonstrated to catalyze the NADP+-dependent oxidation of (±)-benzo[a]pyrene-7,8-dihydrodiol to benzo[a]pyrene-7,8-dione in vitro. nih.gov

The kinetic efficiency of this oxidation can vary among different AKR isoforms. For example, the kcat/Km for the oxidation of racemic benzo[g]chrysene-11,12-dihydrodiol by rat AKR1C9 is over 100 times greater than that observed for benzo[a]pyrene-7,8-dihydrodiol, indicating that substrate structure significantly influences the rate of conversion. nih.gov

Kinetic Parameters of (±)-B[a]P-7,8-diol Oxidation by Human AKRs

AKR Isoformkcat (min⁻¹)Km (µM)
AKR1A10.4239
AKR1C21.29.5
AKR1C3Not Reported17

Contribution of Cytochrome P450 (CYP) Enzymes in Benzo[a]pyrene Metabolic Cascade

Cytochrome P450 (CYP) enzymes are fundamental to the initial stages of benzo[a]pyrene metabolism, which sets the stage for the eventual formation of benzo[a]pyrene-7,8-dione. oup.comresearchgate.netresearchgate.net These monooxygenases catalyze the epoxidation of the benzo[a]pyrene molecule. oup.com Specifically, CYP1A1 and CYP1B1 are the principal enzymes involved in the bioactivation of benzo[a]pyrene. oup.comresearchgate.netnih.gov

The first step in this metabolic activation is the formation of benzo[a]pyrene-7,8-epoxide by CYP enzymes. oup.comoup.com This epoxide is a critical intermediate that is subsequently hydrolyzed to benzo[a]pyrene-trans-7,8-dihydrodiol. oup.com While CYP1A1 and CYP1B1 are highly active in this process, other isoforms such as CYP1A2, CYP2C19, and CYP3A4 also contribute to the metabolism of benzo[a]pyrene, albeit to a lesser extent. nih.govnih.gov

Rates of Benzo[a]pyrene-7,8-diol Formation by Human CYP Isoforms

CYP IsoformRate of Formation (nmol/min/nmol P450)
CYP1A10.38
CYP1B10.17
CYP1A2Undetectable

Epoxide Hydrolase Involvement in Sequential Metabolic Activation

Epoxide hydrolase (EH) plays a crucial, sequential role in the metabolic pathway leading to benzo[a]pyrene-7,8-dione. oup.comkcl.ac.uk Following the initial epoxidation of benzo[a]pyrene by CYP enzymes to form benzo[a]pyrene-7,8-epoxide, microsomal epoxide hydrolase (mEH) catalyzes the hydrolysis of this epoxide. oup.comoup.com This hydration step is essential as it converts the epoxide into benzo[a]pyrene-trans-7,8-dihydrodiol, the direct substrate for the aldo-keto reductases that produce benzo[a]pyrene-7,8-dione. oup.comnih.govkcl.ac.uk

The coordinated action of CYP enzymes and epoxide hydrolase is therefore a prerequisite for the formation of the dihydrodiol precursor. researchgate.netresearchgate.net The presence and activity of epoxide hydrolase are critical for the progression of benzo[a]pyrene metabolism along this pathway. kcl.ac.uk Inhibition or induction of epoxide hydrolase can significantly alter the balance of benzo[a]pyrene metabolites, thereby affecting the amount of benzo[a]pyrene-7,8-dihydrodiol available for conversion to the dione (B5365651). oup.com

Non-Enzymatic Processes and Reactive Oxygen Species-Mediated Formation of Benzo[a]pyrene-7,8-dione

Beyond direct enzymatic catalysis, non-enzymatic processes and the generation of reactive oxygen species (ROS) contribute to the formation of benzo[a]pyrene-7,8-dione. The oxidation of benzo[a]pyrene-7,8-dihydrodiol can lead to the formation of a catechol, which is unstable and can undergo autoxidation to yield benzo[a]pyrene-7,8-dione. frontiersin.org This autoxidation process is accompanied by the production of ROS. acs.org

The redox cycling of benzo[a]pyrene o-quinones, such as benzo[a]pyrene-7,8-dione, can further amplify the production of ROS. acs.org This futile redox cycle, in the presence of NADPH, generates superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. acs.orgnih.gov These ROS can, in turn, contribute to the oxidative environment that may facilitate the non-enzymatic conversion of benzo[a]pyrene and its metabolites. For instance, benzo[a]pyrene can be oxidized by lactoperoxidase and near-ultraviolet light to a mixture of diones, including the 1,6-, 3,6-, and 6,12-benzo[a]pyrene diones. nih.gov The metabolic processing of benzo[a]pyrene inevitably leads to the production of ROS, which can contribute to further oxidative transformations. researchgate.net

Metabolic Fate and Detoxification Pathways of Benzo a Pyrene 7,8 Dione

Phase II Conjugation Reactions of Benzo[a]pyrene-7,8-dione (B196088)

Benzo[a]pyrene-7,8-dione, a metabolite of benzo[a]pyrene (B130552), undergoes several phase II conjugation reactions which are critical for its detoxification and elimination. These pathways involve the attachment of endogenous molecules to the compound, increasing its water solubility and facilitating its removal from the body. Key conjugation reactions include the formation of glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC) conjugates, as well as glucuronidation and sulfation of its reduced metabolites. nih.govnih.gov

Glutathione (GSH) Conjugation of Benzo[a]pyrene-7,8-dione

Glutathione (GSH) conjugation represents a significant detoxification pathway for benzo[a]pyrene-7,8-dione. nih.gov GSH is a highly abundant cellular nucleophile that can react with electrophilic compounds like benzo[a]pyrene-7,8-dione. nih.gov This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.com The conjugation of GSH to benzo[a]pyrene-7,8-dione forms a more water-soluble and less toxic compound, which can be more readily excreted. nih.govresearchgate.net

Studies conducted on human lung adenocarcinoma (A549), human bronchoalveolar (H358), and immortalized human bronchial epithelial (HBEC-KT) cells have identified GSH conjugates as major metabolites of benzo[a]pyrene-7,8-dione. nih.govnih.gov The identity of the GSH-B[a]P-7,8-dione conjugate has been validated by comparing it to authentic synthesized standards. nih.govresearchgate.net The formation of these conjugates is a crucial step in the cellular defense against the toxicity of benzo[a]pyrene metabolites. nih.gov Peroxidases can also mediate the conjugation of GSH with benzo[a]pyrene metabolites, a process that can be enhanced by the presence of phenolic benzo[a]pyrene metabolites. nih.gov

N-Acetyl-L-Cysteine (NAC) Conjugation of Benzo[a]pyrene-7,8-dione

Following the initial conjugation with glutathione, the resulting GSH conjugate can be further metabolized to an N-acetyl-L-cysteine (NAC) conjugate. nih.gov This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the GSH conjugate, followed by the acetylation of the remaining cysteine conjugate. The formation of NAC conjugates of benzo[a]pyrene-7,8-dione has been observed in human lung cell lines. nih.govresearchgate.net

The NAC-B[a]P-7,8-dione conjugate, like the GSH conjugate, has been structurally validated through comparison with synthesized standards. nih.govnih.gov The administration of NAC has been shown to be protective against the effects of benzo[a]pyrene, in part by preventing the formation of DNA adducts. nih.gov The conjugation with NAC further increases the water solubility of the metabolite, aiding in its detoxification and elimination. nih.gov This process highlights the importance of cellular nucleophiles in deactivating reactive benzo[a]pyrene intermediates. nih.govdocumentsdelivered.com

Glucuronidation and Sulfation of Benzo[a]pyrene-7,8-dione Metabolites

Glucuronidation and sulfation are other important phase II detoxification pathways for the metabolites of benzo[a]pyrene-7,8-dione. nih.gov These reactions typically occur after the dione (B5365651) is first reduced to a catechol (a dihydroxy) form. nih.govnih.gov

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to the hydroxyl groups of the benzo[a]pyrene catechol. nih.gov Studies have identified a mono-glucuronide of the catechol as a unique metabolite of benzo[a]pyrene-7,8-dione in A549 lung cells. nih.gov Different UGT isoforms exhibit varying activity towards benzo[a]pyrene metabolites. nih.gov For instance, UGT2B7 has been shown to glucuronidate benzo[a]pyrene-7,8-dihydrodiol. nih.gov

Sulfation: This pathway is catalyzed by sulfotransferases (SULTs) and involves the addition of a sulfonate group to the hydroxyl groups of the catechol metabolite. nih.gov A catechol mono-sulfate has been identified as a metabolite in studies using human lung cells. nih.govnih.gov The rates of sulfation can be significantly lower than for other benzo[a]pyrene metabolites, which may affect its systemic availability. nih.gov

The table below summarizes the key phase II conjugation metabolites of Benzo[a]pyrene-7,8-dione identified in different human lung cell lines.

Metabolite ClassSpecific Metabolite IdentifiedCell Lines
Glutathione Conjugate GSH-B[a]P-7,8-dioneA549, H358, HBEC-KT
N-Acetyl-L-Cysteine Conjugate NAC-B[a]P-7,8-dioneA549, H358, HBEC-KT
Glucuronide Conjugate Catechol mono-glucuronideA549
Sulfate Conjugate Catechol mono-sulfateA549, H358, HBEC-KT

Enzymatic Reduction of Benzo[a]pyrene-7,8-dione to Catechol Derivatives

A primary step preceding several conjugation reactions is the enzymatic reduction of benzo[a]pyrene-7,8-dione to its corresponding catechol derivative, benzo[a]pyrene-7,8-dihydrodiol. nih.govnih.gov This reduction is a critical detoxification step, as it converts the reactive dione into a catechol that can then be targeted by phase II enzymes for conjugation. nih.govresearchgate.net

This conversion is catalyzed by aldo-keto reductases (AKRs). nih.govresearchgate.net The resulting catechol can undergo redox cycling to semiquinone anion radicals and back to the dione, a process that can generate reactive oxygen species (ROS). nih.gov However, the subsequent conjugation of the catechol through methylation, sulfation, or glucuronidation effectively serves as a detoxification pathway. nih.govnih.gov The reduction to the catechol followed by phase II conjugation is considered a potential major detoxification route for benzo[a]pyrene-7,8-dione. nih.gov

The table below outlines the enzymatic reduction process and subsequent metabolic options.

Initial CompoundEnzyme FamilyProductSubsequent Detoxification Pathways
Benzo[a]pyrene-7,8-dioneAldo-keto reductases (AKRs)Benzo[a]pyrene-7,8-catecholO-mono-methylation, O-mono-sulfation, O-mono-glucuronidation

Molecular Mechanisms of Interaction and Cellular Impact of Benzo a Pyrene 7,8 Dione

Benzo[a]pyrene-7,8-dione (B196088) (BPQ), a reactive metabolite of Benzo[a]pyrene (B130552) (B[a]P), is known to exert genotoxic effects primarily through the formation of covalent DNA adducts and the generation of reactive oxygen species. This section details the specific molecular interactions between BPQ and DNA, leading to various types of adducts and subsequent cellular damage.

Covalent Binding to Deoxyguanosine Residues

Research indicates that Benzo[a]pyrene-7,8-dione preferentially forms covalent adducts with deoxyguanosine (dG) residues in DNA. nih.gov In vitro studies comparing the reactivity of BPQ with various DNA homopolymers confirmed that it has a preference for forming adducts with poly(dG). nih.gov The major adduct formed is identified as a deoxyguanosine adduct. nih.gov

In studies using human lung adenocarcinoma A549 cells, specific stable dG adducts were identified following treatment with BPQ. nih.govsemanticscholar.org These adducts were characterized using liquid chromatography-mass spectrometry (LC-MS/MS) as hydrated-B[a]P-7,8-dione-N2-2'-deoxyguanosine and hydrated-B[a]P-7,8-dione-N1-2'-deoxyguanosine. nih.govsemanticscholar.org First-principles calculations have been employed to investigate the chemical structures and interactions of four distinct covalent adducts involving BPQ and deoxyguanosine. aip.org

Covalent Binding to Deoxyadenosine Residues

In addition to reacting with deoxyguanosine, Benzo[a]pyrene-7,8-dione also forms stable covalent adducts with deoxyadenosine (dA) residues. nih.govsemanticscholar.org The formation of these adducts has been observed in immortalized human bronchial epithelial HBEC-KT cells. nih.govsemanticscholar.org Mass spectrometry has been used to identify several deoxyadenosine adducts, including hydrated-B[a]P-7,8-dione-2'-deoxyadenosine, hydrated-B[a]P-7,8-dione-N1- or N3-2'-deoxyadenosine, and B[a]P-7,8-dione-N1- or N3-2'-deoxyadenosine. nih.govsemanticscholar.org

The profile of adduct formation appears to be cell-type specific, with A549 cells predominantly forming dG adducts, while HBEC-KT cells primarily produce dA adducts. semanticscholar.org This difference may be attributable to variations in cellular mechanisms such as nucleotide excision repair between the cell lines. semanticscholar.org

Cell LineAdduct TypeSpecific Adducts Identified
A549 (Human Lung Adenocarcinoma)Deoxyguanosine (dG)hydrated-B[a]P-7,8-dione-N2-2'-deoxyguanosine, hydrated-B[a]P-7,8-dione-N1-2'-deoxyguanosine nih.govsemanticscholar.org
HBEC-KT (Human Bronchial Epithelial)Deoxyadenosine (dA)hydrated-B[a]P-7,8-dione-2'-deoxyadenosine, hydrated-B[a]P-7,8-dione-N1- or N3-2'-deoxyadenosine, B[a]P-7,8-dione-N1- or N3-2'-deoxyadenosine nih.govsemanticscholar.org

Characterization of Hydrated and Cyclic Benzo[a]pyrene-7,8-dione-DNA Adducts

A significant characteristic of the stable DNA adducts formed by Benzo[a]pyrene-7,8-dione is that they are often hydrated. nih.govsemanticscholar.orgaip.org Both the deoxyguanosine and deoxyadenosine adducts detected in human lung cells have been identified as hydrated forms. nih.govsemanticscholar.org Computational studies using first-principles calculations confirm that these stable covalent adducts are hydrated BPQ-DNA adducts. aip.org The structures of these adducts have been characterized in detail using tandem mass spectrometry (MSn) to confirm their molecular structure and fragmentation patterns. nih.govsemanticscholar.org

Formation and Significance of Depurinating DNA Adducts

Beyond the formation of stable adducts, the interaction of benzo[a]pyrene metabolites can also lead to depurinating DNA adducts. These are chemically unstable and are released from the DNA by the cleavage of the N-glycosidic bond between the purine base and the deoxyribose sugar. This process results in an abasic site in the DNA, which can be highly mutagenic if not repaired. While depurinating adducts from other B[a]P metabolites like 8-(BP-6-yl)Gua, 7-(BP-6-yl)Gua, and 7-(BP-6-yl)Ade have been identified, the formation of such adducts from BPQ specifically contributes to its genotoxicity. The creation of depurinating adducts can lead to G to T transversions, a common mutation found in lung cancer.

Stereochemical Considerations in Benzo[a]pyrene-7,8-dione-DNA Adduct Conformations

The three-dimensional structure and orientation of DNA adducts are critical factors that influence their biological consequences, including the efficiency of DNA repair and the likelihood of causing mutations. Quantum mechanical geometry optimization using density functional theory has been used to determine the full conformations of BPQ-purine adducts. nih.gov These studies have identified multiple possible structures for both guanine and adenine adducts. nih.gov

A key finding is that stereoisomeric adduct pairs are predicted to adopt opposite orientations relative to the 5'→3' direction of the modified DNA strand. nih.gov This stereochemistry-dependent variation in the adduct's orientation within the DNA helix may lead to different biological effects, such as varying efficiencies of recognition by DNA repair enzymes or different outcomes during DNA replication. nih.gov

Reactive Oxygen Species (ROS) Generation by Benzo[a]pyrene-7,8-dione

In addition to its ability to directly bind to DNA, Benzo[a]pyrene-7,8-dione is a redox-active molecule that can generate reactive oxygen species (ROS). nih.govsemanticscholar.org This occurs through a process of futile redox cycling. BPQ can be reduced back to its catechol form, benzo[a]pyrene-7,8-dihydrodiol, by cellular enzymes. This catechol can then be re-oxidized back to the quinone form, a cycle that can repeat and, in the process, generate superoxide (B77818) radicals and other ROS. This continuous production of ROS can deplete cellular reducing equivalents like NADPH.

The resulting increase in oxidative stress can cause damage to cellular macromolecules, including DNA. A major form of oxidative DNA damage is the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), a mutagenic lesion that can also lead to G to T transversions, a signature mutation observed in human lung cancers. Even after forming stable covalent adducts with DNA, the BPQ moiety may remain capable of redox-cycling, thereby continuing to produce oxidative stress at the site of the DNA lesion.

Redox Cycling and Amplification of Oxidative Stress

A primary mechanism through which Benzo[a]pyrene-7,8-dione exerts its toxicity is through redox cycling, a process that generates reactive oxygen species (ROS) and induces oxidative stress. nih.gov This quinone can undergo a one-electron reduction to form a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide anion radical. nih.gov This futile cycle can repeat, leading to a significant amplification of ROS within the cell.

Studies in isolated rat hepatocytes have demonstrated that treatment with BPQ leads to the production of large quantities of superoxide anion radicals. nih.gov This process is believed to be a key driver of the compound's genotoxicity. The ability of BPQ to cause DNA strand scission is significantly enhanced in the presence of cofactors like NADPH, which promotes the redox-cycling activity. nih.gov This continuous generation of ROS, such as superoxide anions and hydroxyl radicals, overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress and subsequent damage to cellular components. nih.govnih.gov

Table 1: Research Findings on Redox Cycling of Benzo[a]pyrene-7,8-dione
FindingExperimental SystemKey ObservationReference
ROS ProductionIsolated Rat HepatocytesTreatment with BPQ resulted in the production of large quantities of superoxide anion radicals. nih.gov
Promotion of Redox CyclingSupercoiled phiX174 DNABPQ-induced DNA strand scission was concentration-dependent and promoted by the presence of NADPH. nih.gov
Mechanism of GenotoxicityGeneral Literature ReviewBPQ enhances ROS production through futile redox cycles, which is a key mechanism of its genotoxicity. nih.gov

Induction of Specific Oxidative DNA Lesions, e.g., 8-oxo-2′-deoxyguanosine

The excessive ROS generated by the redox cycling of Benzo[a]pyrene-7,8-dione leads to direct oxidative damage to DNA. One of the most common and well-documented oxidative DNA lesions is 8-oxo-2′-deoxyguanosine (8-oxo-dG). nih.gov The formation of 8-oxo-dG is a critical biomarker for oxidative DNA damage. nih.govresearchgate.net

In addition to oxidative damage, BPQ has been shown to be a highly reactive molecule with the potential to directly alkylate DNA. nih.gov Research comparing BPQ with other benzo[a]pyrene metabolites found that it covalently labels DNA. nih.gov Subsequent analysis revealed that BPQ preferentially forms adducts with deoxyguanosine. nih.gov The formation of both direct adducts and oxidative lesions like 8-oxo-dG highlights the multifaceted genotoxicity of this compound. nih.govnih.gov The Aryl Hydrocarbon Receptor (AhR) has been shown to facilitate the formation of 8-oxo-2′-deoxyguanosine by Benzo[a]pyrene-7,8-dione. plos.org

Modulation of Gene Expression and Cellular Signaling Pathways by Benzo[a]pyrene-7,8-dione

Beyond direct molecular damage, Benzo[a]pyrene-7,8-dione significantly alters cellular function by modulating key signaling pathways and gene expression profiles.

Aryl Hydrocarbon Receptor (AhR) Activation and Nuclear Translocation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. While the parent compound, benzo[a]pyrene, is a well-known AhR activator, its metabolite, Benzo[a]pyrene-7,8-dione, has also been identified as a potent activator of this pathway. nih.govnih.gov

Research has shown that BPQ induces the expression of AhR-target genes in an AhR-dependent manner, as this effect is absent in AhR-deficient cell lines. nih.gov The mechanism of activation involves the binding of BPQ to the cytosolic AhR, which then triggers the translocation of the AhR complex into the nucleus. nih.gov Immunofluorescence studies have directly confirmed that BPQ mediates the nuclear translocation of the AhR, a critical step for the receptor to exert its effects on gene transcription. nih.gov

Induction of Cytochrome P450 1A1 (CYP1A1) Expression

A primary consequence of AhR activation by Benzo[a]pyrene-7,8-dione is the potent induction of Cytochrome P450 1A1 (CYP1A1) expression. nih.gov CYP1A1 is a phase I metabolizing enzyme crucial for the biotransformation of polycyclic aromatic hydrocarbons. The induction of CYP1A1 by BPQ has been demonstrated to be both rapid and potent, with an effective concentration (EC50) value in HepG2 cells identical to that of the parent benzo[a]pyrene. nih.gov

This induction occurs via a xenobiotic response element (XRE)-dependent mechanism, which is the hallmark of AhR-mediated gene regulation. nih.gov Studies in human bronchoalveolar cells have also confirmed the induction of CYP1A1 and CYP1B1 by BPQ. aacrjournals.org This represents a feedback loop where a metabolite induces the very enzymes that are involved in the metabolic pathways of its parent compound.

Table 2: Research Findings on Gene Expression Modulation by Benzo[a]pyrene-7,8-dione
Pathway/GeneFindingCell Line(s)MechanismReference
AhR ActivationBPQ mediates nuclear translocation of the AhR.HepG2, Murine Hepatoma CellsLigand-binding to cytosolic AhR, followed by translocation to the nucleus. nih.gov
CYP1A1 InductionBPQ is a potent and rapid inducer of CYP1A1.HepG2AhR-dependent activation via Xenobiotic Response Elements (XREs). nih.gov
CYP1A1/1B1 InductionBPQ induces CYP1A1/CYP1B1 expression.Human Bronchoalveolar H358 CellsConfirmed by Northern and Western blotting. aacrjournals.org

Impact on Cell Cycle Checkpoint Activation (e.g., ATR/ATM/Chk1 Pathway) in Cellular Models

The DNA damage caused by compounds like Benzo[a]pyrene-7,8-dione would be expected to activate cell cycle checkpoints, such as the ATR/ATM/Chk1 pathway, to halt cell division and allow for repair. However, research in this specific area has yielded nuanced results.

A study investigating the effects of benzo[a]pyrene-7,8-dihydrodiol (BPD), the precursor to BPQ, found that BPD treatment caused a DNA damage response and Chk1 activation, which was dependent on the ATR/ATM kinases. nih.gov This led to cell cycle arrest in the G2/M phase. nih.gov However, the same study examined the direct effect of Benzo[a]pyrene-7,8-dione, which is formed from BPD via the aldo-keto reductase (AKR) pathway. It was observed that BPQ "did not cause any noticeable effect on cell growth," leading the researchers to suggest that the AKR metabolic products, including BPQ, were not involved in the antiproliferative effects or the checkpoint activation seen with the parent dihydrodiol in that model. nih.gov The checkpoint activation was instead linked to metabolites produced from BPD via the P450 pathway. nih.gov This suggests that while related metabolites can activate the ATR/ATM/Chk1 pathway, Benzo[a]pyrene-7,8-dione itself may not be a primary trigger for this specific checkpoint response in certain cellular contexts. nih.gov

Analytical Methodologies Utilizing Benzo a Pyrene 7,8 Dione D10 As an Internal Standard

Stable Isotope Dilution Mass Spectrometry (SID-MS) Techniques

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a definitive method for the quantification of analytes in complex matrices. By introducing a known quantity of an isotopically labeled standard, such as Benzo[a]pyrene-7,8-dione-d10, into a sample, the ratio of the native analyte to the standard can be measured with high precision. This approach effectively compensates for sample loss during extraction and purification, as well as for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of polar and thermally labile compounds like Benzo[a]pyrene-7,8-dione (B196088). When coupled with stable isotope dilution, LC-MS/MS provides a highly sensitive and selective method for quantifying this metabolite in various biological and environmental samples. dcu.ie

In a typical LC-MS/MS workflow, the sample is first spiked with a known amount of Benzo[a]pyrene-7,8-dione-d10. Following extraction and cleanup, the sample is injected into an LC system where the native and deuterated compounds are chromatographically separated from other matrix components. The eluent is then introduced into the mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is employed to enhance selectivity and sensitivity. nih.gov Specific precursor-to-product ion transitions are monitored for both the native analyte and the deuterated internal standard.

The use of Benzo[a]pyrene-7,8-dione-d10 allows for precise quantification by correcting for any variability in the analytical process. The nearly identical chromatographic retention times and ionization efficiencies of the analyte and the internal standard ensure that any fluctuations in the instrument's performance affect both compounds equally. This results in a highly accurate determination of the concentration of Benzo[a]pyrene-7,8-dione in the original sample.

Table 1: Illustrative LC-MS/MS Parameters for Benzo[a]pyrene-7,8-dione Analysis

Parameter Setting
Chromatography
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of metabolites
Flow Rate 0.3 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions
Benzo[a]pyrene-7,8-dione e.g., m/z 283.1 -> 255.1
Benzo[a]pyrene-7,8-dione-d10 e.g., m/z 293.1 -> 265.1
Dwell Time 50 ms

While LC-MS/MS is often preferred for polar metabolites, gas chromatography-mass spectrometry (GC/MS) can also be employed for the analysis of Benzo[a]pyrene-7,8-dione, typically after a derivatization step to improve volatility and thermal stability. The use of Benzo[a]pyrene-7,8-dione-d10 as an internal standard is crucial in these methods to account for variability in the derivatization reaction and potential losses during sample preparation. helcom.fiugent.be

For GC/MS analysis, the quinone functional groups of Benzo[a]pyrene-7,8-dione are often reduced and then derivatized, for example, by silylation, to produce a more volatile compound suitable for gas chromatography. researchgate.net Benzo[a]pyrene-7,8-dione-d10 undergoes the same chemical reactions, ensuring that any inefficiencies in the derivatization process affect both the analyte and the internal standard to a similar extent.

Following derivatization, the sample is injected into the GC, where the derivatized analyte and internal standard are separated on a capillary column. The mass spectrometer, typically operating in electron ionization (EI) mode, is used for detection. Selected ion monitoring (SIM) or, for enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be used to monitor specific ions for the derivatized analyte and its deuterated counterpart. The ratio of the peak areas of the selected ions provides a precise measure of the analyte concentration.

Table 2: Example GC/MS Parameters for Derivatized Benzo[a]pyrene-7,8-dione Analysis

Parameter Setting
Gas Chromatography
Column Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of derivatized compounds
Mass Spectrometry
Ionization Mode Electron Ionization (EI) at 70 eV
Monitored Ions (SIM)
Derivatized Benzo[a]pyrene-7,8-dione Specific fragment ions
Derivatized Benzo[a]pyrene-7,8-dione-d10 Corresponding shifted fragment ions

Quantification of Benzo[a]pyrene-7,8-dione and Related Metabolites in In Vitro Systems

The use of Benzo[a]pyrene-7,8-dione-d10 as an internal standard is particularly valuable in in vitro studies investigating the metabolism of benzo[a]pyrene (B130552). These studies, which often utilize cell cultures or microsomal preparations, are essential for understanding the biochemical pathways leading to the formation of carcinogenic metabolites. acs.orgfu-berlin.de

In a typical in vitro experiment, cells or subcellular fractions are incubated with benzo[a]pyrene or its precursors. After the incubation period, the reaction is quenched, and a known amount of Benzo[a]pyrene-7,8-dione-d10 is added to the sample. The samples are then extracted and analyzed, most commonly by LC-MS/MS, to quantify the formation of Benzo[a]pyrene-7,8-dione and other metabolites. The stable isotope-labeled internal standard allows for accurate quantification even at the low concentrations often encountered in these experimental systems.

Research has utilized these methods to elucidate the metabolic pathways of Benzo[a]pyrene-7,8-dione in human lung cells. acs.org By employing a labeled form of the dione (B5365651), researchers can track its conversion to various downstream metabolites, providing insights into detoxification pathways. acs.org For instance, studies have identified glutathione (B108866) conjugates and other phase II metabolites of Benzo[a]pyrene-7,8-dione, and the use of an internal standard like the d10-labeled version is critical for accurate measurement of the rates of these metabolic processes. acs.org

Table 3: Representative Data from an In Vitro Metabolism Study

Cell Line Metabolite Concentration (pmol/10^6 cells)
A549 Benzo[a]pyrene-7,8-dione 12.5 ± 2.1
Glutathione Conjugate 45.3 ± 5.8
BEAS-2B Benzo[a]pyrene-7,8-dione 8.9 ± 1.5
Glutathione Conjugate 31.7 ± 4.2

Note: This data is illustrative and based on typical findings in the field.

Development and Validation of Certified Reference Materials for Benzo[a]pyrene-7,8-dione-d10

The availability of high-purity certified reference materials (CRMs) is fundamental to ensuring the accuracy and comparability of analytical measurements across different laboratories. For Benzo[a]pyrene-7,8-dione-d10, the development and validation of a CRM would involve a rigorous process to establish its purity, identity, and concentration.

The first step in developing a CRM for Benzo[a]pyrene-7,8-dione-d10 is the synthesis of the deuterated compound with a high degree of isotopic enrichment and chemical purity. The identity of the synthesized material is then confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry.

The purity of the candidate CRM is assessed using multiple independent analytical methods to identify and quantify any impurities. This comprehensive characterization is essential to assign a certified value for the purity of the material. The concentration of the CRM solution is then determined using high-precision techniques such as quantitative NMR (qNMR) or gravimetric preparation.

The validation of the CRM involves inter-laboratory comparison studies, where multiple laboratories analyze the material using their own established methods. The agreement of the results from these laboratories provides confidence in the certified value and its associated uncertainty. The stability of the CRM under specified storage conditions is also evaluated over time to establish its shelf life. The availability of a CRM for Benzo[a]pyrene-7,8-dione-d10 would be a valuable resource for laboratories conducting research on benzo[a]pyrene metabolism and for regulatory agencies monitoring exposure to this carcinogen. nih.govcore.ac.uk

Table 4: Key Steps in the Certification of Benzo[a]pyrene-7,8-dione-d10 CRM

Step Description
Synthesis and Purification High-yield synthesis of the deuterated compound with minimal isotopic and chemical impurities.
Identity Confirmation Spectroscopic analysis (NMR, MS) to confirm the chemical structure and position of deuterium (B1214612) labels.
Purity Assessment Use of multiple analytical techniques (e.g., HPLC-UV, GC-FID) to quantify impurities.
Value Assignment Determination of the certified concentration and its uncertainty using primary methods like qNMR or gravimetry.
Inter-laboratory Comparison Analysis of the CRM by multiple independent laboratories to validate the certified value.
Stability Studies Assessment of the CRM's stability over time under defined storage conditions.

Computational and Theoretical Investigations of Benzo a Pyrene 7,8 Dione

Quantum Mechanical Studies on Reactivity and Adduct Structures

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure, reactivity, and the nature of adducts formed between benzo[a]pyrene-7,8-dione (B196088) and biological molecules, primarily DNA.

First-principles calculations have been employed to investigate the interactions between BPQ and DNA. These studies have identified the formation of both covalent adducts and adducts bound purely by van der Waals (vdW) interactions. aip.org It has been shown that BPQ has a preference for forming adducts with deoxyguanosine (dG) over other deoxynucleotides. aip.org The investigation of possible BPQ-DNA adducts has revealed six potential structures, comprising four covalently bonded adducts and two held by vdW forces. aip.org

DFT has also been utilized to perform geometry optimization for the detailed conformational analysis of adducts formed between BPQ and nucleosides. For instance, in the case of BPQ-guanine adducts, quantum mechanical geometry optimization has identified six possible structures, each consisting of two isomers. nih.gov For adenine adducts, four potential isomers were identified. nih.gov These theoretical models suggest that stereoisomeric pairs of adducts are likely to adopt opposite orientations within the DNA strand, which could lead to different biological consequences. nih.gov

Calculated Binding Energies of BPQ-DNA Adducts

Adduct TypeStructureCalculated Total Binding Energy (eV)
van der WaalsATvdW~2.4
CGvdW~2.4
CovalentCGcovalent1A~1.5
CGcovalent1B~1.7
CGcovalent2A~0.8
CGcovalent2B~1.3

Molecular Dynamics Simulations of Benzo[a]pyrene-7,8-dione Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior and conformational landscape of BPQ when interacting with biological macromolecules like DNA. These simulations offer insights into the structural perturbations induced by adduct formation and the preferred binding modes of the quinone.

MD simulations have been utilized to investigate the stereochemical and structural characteristics of BPQ-guanine modified DNA duplexes. tandfonline.com These simulations have revealed that the BPQ moiety can reside in either the major or minor groove of the DNA helix, depending on the conformation around the glycosidic bond. tandfonline.comtandfonline.com For instance, in syn conformations, the BPQ moiety is typically located in the major groove, often leading to significant distortion of the DNA backbone from its canonical B-form. tandfonline.com In contrast, anti conformers tend to position the BPQ molecule in the minor groove, with a lesser degree of structural perturbation and lower relative energies. tandfonline.com

Classical force field MD simulations have also been used as a preliminary step to generate reasonable initial geometries of BPQ-DNA adducts for more computationally intensive DFT-based structural optimizations. aip.org These initial simulations have indicated a tendency for the BPQ molecule to insert into the minor groove of the DNA. aip.org

The thermodynamic aspects of BPQ-DNA adduct formation have also been explored through molecular modeling and MD simulations. By calculating the free energy, researchers have been able to identify the most energetically favorable conformations of the adducts. tandfonline.com One key structural finding from these simulations is that the molecular plane of BPQ is often oriented nearly perpendicular to the plane of the DNA base to which it is attached. tandfonline.com

Conformational Characteristics of BPQ-DNA Adducts from MD Simulations

ConformationBPQ LocationDNA BackboneRelative Energy
SynMajor GrooveLargely deviated from B-formHigh
AntiMinor GrooveRetained in B-formRelatively Low

Prediction of Benzo[a]pyrene-7,8-dione Transformation Products and Reaction Mechanisms

While experimental studies have identified various metabolites of benzo[a]pyrene-7,8-dione, computational methods are being used to predict potential transformation products and elucidate the underlying reaction mechanisms. These theoretical approaches can explore the reactivity of BPQ towards various cellular nucleophiles and predict the thermodynamics and kinetics of different reaction pathways.

Experimental evidence has shown that the metabolism of BPQ can involve the formation of glutathione (B108866) (GSH) and N-acetylcysteine (NAC) conjugates, as well as products of reduction to a catechol followed by phase II conjugation reactions. nih.gov Computational studies can complement these findings by modeling the reaction pathways leading to these products. For example, quantum mechanical calculations can be used to investigate the reaction mechanisms of BPQ with nucleophiles like GSH, predicting the most likely sites of attack and the structures of the resulting conjugates.

Furthermore, theoretical studies have explored the degradation mechanisms of benzo[a]pyrene (B130552) initiated by radicals such as the hydroxyl radical (•OH), which can lead to the formation of quinone species like BPQ. acs.org DFT calculations have been used to map out the reaction pathways, identifying key intermediates and transition states. acs.org Such studies, while not directly predicting the transformation of BPQ itself, provide a framework for understanding the types of reactions that polycyclic aromatic hydrocarbons and their quinone derivatives can undergo. For instance, the degradation of benzo[a]pyrene by •OH has been shown to proceed through addition and subsequent reactions, leading to various quinone products. acs.org The calculated reaction barriers and energies from these studies offer insights into the kinetic and thermodynamic feasibility of different degradation pathways. acs.org

While comprehensive computational prediction of the entire metabolic fate of BPQ is a complex task, theoretical investigations into its fundamental reactivity and reaction with key biological molecules are crucial for a deeper understanding of its genotoxic mechanisms and for predicting its potential transformation products in a biological environment.

Advanced Research Applications and Future Directions for Benzo a Pyrene 7,8 Dione D10

Investigation of Deuterium (B1214612) Isotope Effects in Benzo[a]pyrene (B130552) Metabolism

There is a lack of specific studies utilizing Benzo[a]pyrene-7,8-dione-d10 to investigate deuterium isotope effects in the metabolism of Benzo[a]pyrene. In principle, comparing the metabolic fate of the deuterated versus the non-deuterated dione (B5365651) could provide insights into kinetic isotope effects, potentially revealing rate-determining steps in subsequent metabolic transformations or detoxification pathways. However, published research focusing on this specific application with this particular molecule is not readily found.

Development of Advanced Biomarkers for Mechanistic Studies in Cellular and Subcellular Models

While Benzo[a]pyrene-7,8-dione (B196088) itself is a known metabolite and its adducts with cellular macromolecules are studied as biomarkers of exposure and damage, the use of Benzo[a]pyrene-7,8-dione-d10 as a tool to develop more advanced biomarkers is not well-documented. In theory, cellular or subcellular models could be treated with this labeled compound to trace its specific metabolic products and binding targets, aiding in the identification of novel and highly specific biomarkers. Unfortunately, specific examples of this application being implemented and published are scarce.

Integration with Multi-Omics Approaches in Mechanistic Toxicology Research

Multi-omics approaches, which involve the comprehensive analysis of genomes, transcriptomes, proteomes, and metabolomes, are increasingly used to understand the complex biological responses to toxic compounds like Benzo[a]pyrene. The integration of data from studies using stable isotope-labeled compounds can significantly enhance the resolution and specificity of these analyses. For instance, Benzo[a]pyrene-7,8-dione-d10 could theoretically be used to trace the flow of the carbon skeleton through metabolic networks (metabolomics) and to identify specific protein targets (proteomics). While the general application of multi-omics to Benzo[a]pyrene toxicology is an active area of research, studies that specifically incorporate Benzo[a]pyrene-7,8-dione-d10 into their multi-omics workflow are not prominently featured in the literature.

Exploration of Novel Analytical Assays for Benzo[a]pyrene-7,8-dione-Induced Oxidative Damage Products

Benzo[a]pyrene-7,8-dione is known to induce oxidative stress, leading to the formation of various oxidative damage products in the cell, such as oxidized DNA bases and lipid peroxidation products. The development of sensitive and specific analytical assays for these products is crucial for understanding the mechanisms of toxicity. Benzo[a]pyrene-7,8-dione-d10 could serve as a valuable tool in the development of such assays, for example, as an internal standard in mass spectrometric methods to improve quantification and accuracy. However, there is a lack of published research that explicitly details the use of Benzo[a]pyrene-7,8-dione-d10 for the purpose of creating and validating novel analytical methods for its induced oxidative damage products.

Q & A

Basic Research Questions

Q. How is Benzo[a]pyrene-7,8-dione-d10 synthesized and characterized for use in metabolic studies?

  • Methodological Answer : The synthesis involves deuteration of the parent compound (Benzo[a]pyrene-7,8-dione) using catalytic hydrogen-deuterium exchange or deuterated precursors. Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and high-resolution mass spectrometry (HRMS) to verify isotopic purity (e.g., molecular formula C20HxD10O2) . LC-MS/MS is used to validate stability under experimental conditions, ensuring minimal isotopic exchange in biological matrices .

Q. What analytical techniques are optimal for quantifying Benzo[a]pyrene-7,8-dione-d10 in environmental or biological samples?

  • Methodological Answer : Isotope dilution analysis using LC-MS/MS with deuterated internal standards (e.g., Benzo[a]pyrene-7,8-dione-d10) minimizes matrix effects. For environmental samples, solid-phase extraction (SPE) coupled with GC-MS is recommended for high sensitivity (detection limits <0.1 ng/L) . In biological fluids, enzymatic digestion followed by reverse-phase chromatography ensures separation from endogenous metabolites .

Q. What role does Benzo[a]pyrene-7,8-dione-d10 play in studying redox-cycling mechanisms of PAHs?

  • Methodological Answer : As a stable isotope-labeled analog, it tracks redox cycling without interference from non-deuterated species. Researchers use electron paramagnetic resonance (EPR) to detect semiquinone radicals generated during redox cycling and compare kinetics between deuterated and non-deuterated forms to assess isotopic effects on reaction rates .

Advanced Research Questions

Q. How can Benzo[a]pyrene-7,8-dione-d10 resolve contradictions in metabolic activation pathways of benzo[a]pyrene (BaP)?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., diolepoxide vs. radical-cation mechanisms). By spiking BaP-exposed cell cultures with Benzo[a]pyrene-7,8-dione-d10, researchers use tandem mass spectrometry to distinguish between dione metabolites (via redox cycling) and diol-epoxide adducts (via CYP450 activation). This clarifies pathway dominance under varying oxidative conditions .

Q. What experimental designs are critical for studying DNA adducts formed by Benzo[a]pyrene-7,8-dione-d10?

  • Methodological Answer : Use in vitro systems (e.g., human bronchial epithelial cells) exposed to deuterated dione. Post-exposure, DNA is extracted and enzymatically hydrolyzed. Adducts are enriched via immunoaffinity columns targeting benzoquinone-DNA conjugates and quantified by LC-MS/MS with a deuterium-specific multiple reaction monitoring (MRM) transition . Fluorescence anisotropy can further assess adduct-induced DNA distortion .

Q. How does Benzo[a]pyrene-7,8-dione-d10 facilitate chemoprevention studies targeting CYP1A1 inhibition?

  • Methodological Answer : In chemoprevention assays, the deuterated compound serves as a tracer to evaluate inhibitors (e.g., chlorophyllin) by competing with non-deuterated dione for CYP1A1 binding. Microsomal incubations with NADPH are analyzed via LC-MS to measure deuterated vs. non-deuterated metabolite ratios, quantifying inhibition efficiency .

Q. What strategies mitigate artifactual data in environmental fate studies using Benzo[a]pyrene-7,8-dione-d10?

  • Methodological Answer : Artifacts arise from photodegradation or microbial metabolism. Control experiments include:

  • Dark controls : To assess non-photolytic degradation.
  • Sterilized matrices : To distinguish abiotic vs. biotic transformation.
  • Isotope ratio monitoring : Deviations in D/H ratios indicate isotopic exchange or contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.